4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate is a complex organic compound that features a combination of aromatic rings, halogen substituents, and imine functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate typically involves a multi-step process. One common method includes the formation of the imine linkage through the condensation of 2,3-dichloroaniline with 4-formylphenyl 4-bromobenzoate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The imine group can be reduced to an amine or oxidized to a nitrile under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of amines.
Oxidation: Formation of nitriles or carboxylic acids.
Scientific Research Applications
4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The aromatic rings and halogen substituents may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-chlorobenzoate
- 4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-fluorobenzoate
- 4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-iodobenzoate
Uniqueness
4-{(E)-[(2,3-dichlorophenyl)imino]methyl}phenyl 4-bromobenzoate is unique due to the presence of both bromine and dichlorophenyl groups, which can influence its reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C20H12BrCl2NO2 |
---|---|
Molecular Weight |
449.1 g/mol |
IUPAC Name |
[4-[(2,3-dichlorophenyl)iminomethyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C20H12BrCl2NO2/c21-15-8-6-14(7-9-15)20(25)26-16-10-4-13(5-11-16)12-24-18-3-1-2-17(22)19(18)23/h1-12H |
InChI Key |
RCLSKNIJTQAFRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.